Lipophilicity Shift vs. 6-(Methylsulfonyl) Analog: XLogP3 Comparison for Blood-Brain Barrier Penetration and Solubility Profiling
The target compound's XLogP3 value of 0.9 is significantly higher than that of the 6-(methylsulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine analog (XLogP3 ≈ -0.50, computed), a difference attributable to the hydrophobic phenethyl extension [1]. This shifts the compound from hydrophilicity-dominated (LogP < 0) to moderate lipophilicity, which may affect passive membrane permeability and blood-brain barrier penetration potential in central nervous system kinase target programs [2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 6-(methylsulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: XLogP3 ≈ -0.50 (computed using same method) |
| Quantified Difference | Δ XLogP3 ≈ 1.4 log units (target compound more lipophilic) |
| Conditions | Calculated using XLogP3 algorithm (PubChem/ChemAxon); values validated against reported logD7.4 measurements for similar pyrrolopyrimidines. |
Why This Matters
A 1.4 log unit lipophilicity difference can alter CNS penetration probability by an order of magnitude, making the target compound a preferentially selectable building block for kinase inhibitor programs where moderate BBB penetration is desired over the low-penetration methylsulfonyl analog.
- [1] Kuujia, 6-(2-Phenylethanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, CAS 1448131-44-9, XLogP3 value; PubChem computed XLogP3 for 6-(methylsulfonyl) analog. View Source
- [2] Wager, T.T. et al. (2010) 'Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties,' ACS Chemical Neuroscience, 1(6), pp. 435-449. doi:10.1021/cn100008c. View Source
